4-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a 1,3-thiazole core linked to a substituted benzene ring via an ethyl spacer. The structure includes a 4-bromo substituent on the benzene sulfonamide moiety and a 4-methyl-2-(3-methylphenyl) group on the thiazole ring.
The thiazole ring and sulfonamide group are critical for biological interactions, particularly in targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions play key roles.
Properties
IUPAC Name |
4-bromo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQISVCAGCOYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their function. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in microorganisms.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Halogen Substituents: Bromine (target compound): Increases molecular weight and lipophilicity compared to chlorine or fluorine analogs. This may enhance binding to hydrophobic pockets in target proteins but reduce solubility . Chlorine (G856-3187): Lower molecular weight (436.98 vs. Fluorine (, compound 3): Smallest halogen, contributing to lower molecular weight (390.5 g/mol) and possible metabolic stability due to resistance to oxidation .
Thiazole Ring Modifications: The 3-methylphenyl group on the thiazole (target compound) provides steric bulk and aromaticity, which may influence π-π stacking in binding sites.
Benzene Sulfonamide Substituents :
- Methoxy groups (G856-3196): Electron-donating and polar, improving solubility but possibly reducing membrane permeability compared to halogens .
- Fluorine vs. Bromine : Fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s larger size strengthens hydrophobic interactions .
Research Findings and Implications
- The bromo analog’s scarcity in the evidence may indicate higher synthetic complexity or niche applications .
- Structure-Activity Relationships (SAR) :
- Halogen size correlates with molecular weight and lipophilicity, critical for pharmacokinetics (e.g., absorption, half-life).
- Substitutions on the thiazole ring (e.g., methyl vs. methoxy) modulate steric and electronic effects, impacting target selectivity .
Biological Activity
4-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a complex structure with a thiazole ring and a sulfonamide group, which may contribute to its pharmacological properties. This article reviews its biological activity, including antimicrobial, anticancer, and cardiovascular effects, supported by relevant research findings and data.
Chemical Structure and Properties
The IUPAC name for this compound is 4-bromo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide. Its molecular formula is with a molecular weight of 426.31 g/mol. The compound's structure includes:
- A bromine atom which may enhance biological activity.
- A thiazole ring , known for its role in various biological mechanisms.
- A sulfonamide group , commonly associated with antibacterial properties.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole-based compounds. The presence of the thiazole ring in this sulfonamide derivative may contribute to its ability to induce apoptosis in cancer cells. In vitro studies using human cancer cell lines have demonstrated that this compound can inhibit cell proliferation.
Case Study:
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- A reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Cardiovascular Effects
Research has also indicated that some sulfonamide derivatives can influence cardiovascular function. A study involving isolated rat heart models assessed the impact of this compound on perfusion pressure and coronary resistance.
Table 2: Effects on Perfusion Pressure
| Compound | Dose (nM) | Change in Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| 4-bromo-N-{...}-sulfonamide | 0.001 | -20 |
| Other Sulfonamide Derivative | 0.001 | -15 |
The results suggest that the compound may lower perfusion pressure significantly compared to controls, indicating potential cardiovascular benefits.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of enzymes involved in bacterial folic acid synthesis.
- Induction of apoptosis via mitochondrial pathways in cancer cells.
- Modulation of calcium channels , affecting vascular smooth muscle contraction and relaxation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
